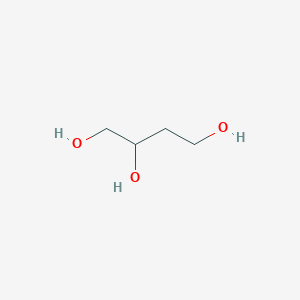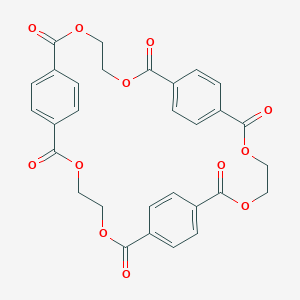
乙二醇对苯二甲酸环状三聚体
描述
Ethylene terephthalate cyclic trimer is a cyclic oligomer derived from poly(ethylene terephthalate) It is composed of three repeating units of ethylene terephthalate, forming a ring structure
科学研究应用
Ethylene terephthalate cyclic trimer has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation and recycling of poly(ethylene terephthalate).
Biology: The compound is studied for its interactions with enzymes and its potential use in biocatalysis.
Medicine: Research is ongoing to explore the biocompatibility and potential medical applications of ethylene terephthalate cyclic trimer and its derivatives.
作用机制
Target of Action
The primary target of Ethylene Terephthalate Cyclic Trimer (ETCT) is the polyethylene terephthalate (PET) resins, fibers, and films . ETCT is a cyclic trimer of ethylene terephthalate, which means it is composed of three monomer units of ethylene terephthalate .
Mode of Action
ETCT interacts with its targets through a process known as polymerization . This process involves the conversion of ETCT into PET. The interaction of ETCT with its targets results in the formation of highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers . This process is facilitated by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 .
Biochemical Pathways
The biochemical pathway primarily affected by ETCT is the hydrolysis of cyclic poly(ethylene terephthalate) trimers . This process is catalyzed by a carboxylesterase from Thermobifida fusca KW3 . The enzyme hydrolyzes the highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers with an optimal activity at 60°C and a pH of 6 . The esterase shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .
Pharmacokinetics
It is known that etct is a highly hydrophobic compound This suggests that it may have low solubility in water, which could impact its bioavailability
Result of Action
The action of ETCT results in the formation of polyethylene terephthalate (PET) resins, fibers, and films . These materials have a wide range of applications, including in the textile industry, packaging, and more .
Action Environment
The action of ETCT is influenced by environmental factors such as temperature and pH . The optimal activity for the hydrolysis of ETCT is at 60°C and a pH of 6 . The enzyme retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 . This suggests that the action, efficacy, and stability of ETCT are highly dependent on the specific conditions of the environment.
生化分析
Biochemical Properties
Ethylene Terephthalate Cyclic Trimer interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 . This enzyme hydrolyzes highly hydrophobic, synthetic Ethylene Terephthalate Cyclic Trimer with an optimal activity at 60°C and a pH of 6 .
Cellular Effects
It is known that the degradation of Ethylene Terephthalate Cyclic Trimer can lead to the formation of light-absorbing chromophores .
Molecular Mechanism
The molecular mechanism of Ethylene Terephthalate Cyclic Trimer involves its interaction with enzymes. For example, the carboxylesterase from Thermobifida fusca KW3 hydrolyzes Ethylene Terephthalate Cyclic Trimer . This enzyme shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylene Terephthalate Cyclic Trimer can change over time. For instance, the carboxylesterase from Thermobifida fusca KW3 retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 .
Metabolic Pathways
Ethylene Terephthalate Cyclic Trimer is involved in certain metabolic pathways. For instance, it is a substrate for the carboxylesterase enzyme from Thermobifida fusca KW3 .
准备方法
Synthetic Routes and Reaction Conditions: Ethylene terephthalate cyclic trimer can be synthesized through the polycondensation of bis(2-hydroxyethyl) terephthalate under specific conditions. The reaction typically involves heating bis(2-hydroxyethyl) terephthalate in the presence of a catalyst, such as antimony trioxide, at temperatures around 250°C. The cyclic trimer forms as a byproduct during the polymerization process .
Industrial Production Methods: In industrial settings, the production of ethylene terephthalate cyclic trimer is often controlled to minimize its formation. This is achieved by optimizing reaction conditions and using additives that inhibit the formation of cyclic oligomers. For example, the addition of chain extenders like diphenyl terephthalate can reduce the content of cyclic trimers in the final product .
化学反应分析
Types of Reactions: Ethylene terephthalate cyclic trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The cyclic trimer can be hydrolyzed by enzymes such as carboxylesterases, which break down the ester bonds in the presence of water.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include terephthalic acid, mono(2-hydroxyethyl) terephthalate, and bis(2-hydroxyethyl) terephthalate .
相似化合物的比较
Poly(ethylene terephthalate) (PET): The parent polymer from which ethylene terephthalate cyclic trimer is derived.
Bis(2-hydroxyethyl) terephthalate (BHET): A monomer used in the synthesis of poly(ethylene terephthalate).
Mono(2-hydroxyethyl) terephthalate (MHET): An intermediate product in the hydrolysis of poly(ethylene terephthalate).
Uniqueness: Ethylene terephthalate cyclic trimer is unique due to its cyclic structure, which distinguishes it from linear oligomers and polymers. This cyclic configuration influences its chemical reactivity and interactions with enzymes, making it a valuable model compound for studying the degradation and recycling of poly(ethylene terephthalate) .
属性
IUPAC Name |
3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICRGUKQYYOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017127 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7441-32-9 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


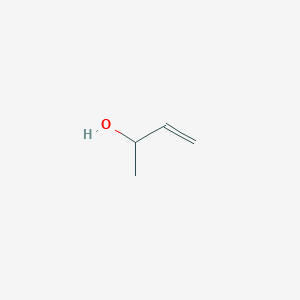
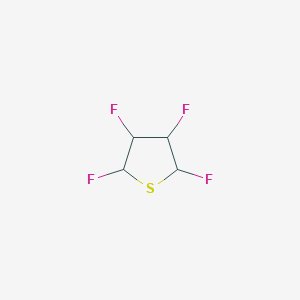
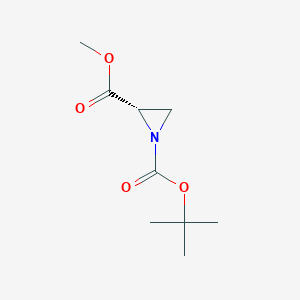
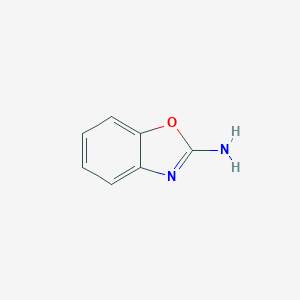
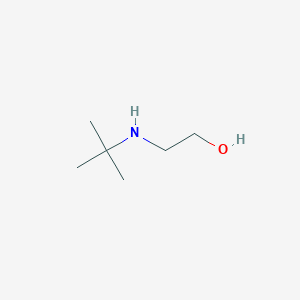
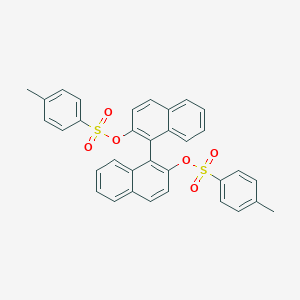

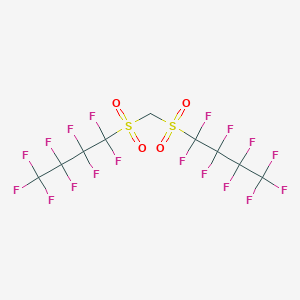
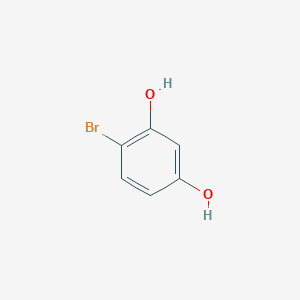
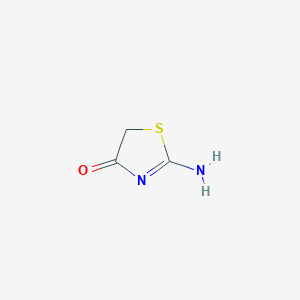
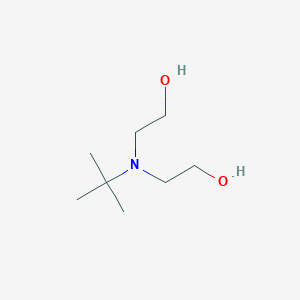
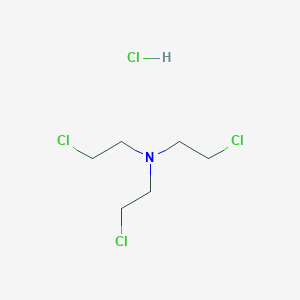
![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
